molecular formula C24H29N3O5 B11010426 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

Cat. No.: B11010426
M. Wt: 439.5 g/mol
InChI Key: YMLSFIJCERLDTO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It’s a derivative of benzazepine , a bicyclic heterocycle with intriguing pharmacological potential. Our compound features a benzazepine core adorned with dimethoxy and dimethylamino substituents. The acetic acid moiety adds a dash of acidity to the mix.

Preparation Methods

Synthesis Routes:

    Halocyclization Method:

    Other Approaches:

Industrial Production: Unfortunately, information on large-scale industrial production remains elusive. Researchers, take note!

Chemical Reactions Analysis

Our compound is no wallflower; it dances through various reactions:

    Oxidation: It might undergo oxidation, transforming those dimethoxy groups.

    Reduction: Reduction reactions could alter the carbonyl functionality.

    Substitution: The dimethylamino group could be swapped out.

    Common Reagents: Think , , and .

    Major Products: These depend on reaction conditions, but expect modified versions of our compound.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use it as a scaffold for novel compounds.

    Drug Discovery: Its unique structure inspires drug development.

Biology and Medicine::

    Pharmacology: Investigate its effects on receptors, enzymes, or cellular pathways.

    Therapeutics: Could it treat neurological disorders? Cardiovascular issues? Cancer? The possibilities are tantalizing.

Industry::

    Fine Chemicals: Our compound might find its way into specialty chemicals.

    Materials Science: Explore its properties for coatings, polymers, or catalysts.

Mechanism of Action

    Targets: It likely interacts with specific proteins or receptors.

    Pathways: Dive into signal transduction pathways, enzymatic cascades, or metabolic routes.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[2-(dimethylamino)ethoxy]phenyl]acetamide

InChI

InChI=1S/C24H29N3O5/c1-26(2)11-12-32-20-7-5-19(6-8-20)25-23(28)16-27-10-9-17-13-21(30-3)22(31-4)14-18(17)15-24(27)29/h5-10,13-14H,11-12,15-16H2,1-4H3,(H,25,28)

InChI Key

YMLSFIJCERLDTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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